molecular formula C7H10O2 B029437 (R)-Cyclohex-3-enecarboxylic acid CAS No. 5709-98-8

(R)-Cyclohex-3-enecarboxylic acid

Cat. No. B029437
M. Wt: 126.15 g/mol
InChI Key: VUSWCWPCANWBFG-LURJTMIESA-N
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Patent
US09434700B2

Procedure details

To a mixture of cyclohex-3-enecarboxylic acid (racemate, 42.0 g, 333 mmol), potassium iodide (72.0 g, 433 mmol) and sodium hydrogencarbonate (36.4 g, 433 mmol) in methylene chloride (750 mL) and water (750 mL) was added iodine (110.0 g, 433 mmol) at an internal temperature of 5° C., and the reaction mixture was stirred at room temperature for 3 hours. After quenched with 1 N aqueous sodium thiosulfate (1500 mL), the resulting mixture was extracted with methylene chloride (1000 mL×2). The combined organic layers were washed with aqueous sodium hydrogencarbonate (1000 mL), water (2000 mL) and brine (1000 mL), dried over anhydrous magnesium sulfate, filtered, then concentrated under reduced pressure. The precipitated crystals were collected by filtration and washed with hexane, followed by drying, to thereby give the title compound (80.2 g, 95%) as a white solid.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.[I-:10].[K+].C(=O)([O-])O.[Na+].II>C(Cl)Cl.O>[I:10][CH:4]1[CH:5]2[CH2:6][CH:1]([C:7](=[O:9])[O:8]2)[CH2:2][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)O
Name
Quantity
72 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
36.4 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenched with 1 N aqueous sodium thiosulfate (1500 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with methylene chloride (1000 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous sodium hydrogencarbonate (1000 mL), water (2000 mL) and brine (1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1CCC2C(OC1C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09434700B2

Procedure details

To a mixture of cyclohex-3-enecarboxylic acid (racemate, 42.0 g, 333 mmol), potassium iodide (72.0 g, 433 mmol) and sodium hydrogencarbonate (36.4 g, 433 mmol) in methylene chloride (750 mL) and water (750 mL) was added iodine (110.0 g, 433 mmol) at an internal temperature of 5° C., and the reaction mixture was stirred at room temperature for 3 hours. After quenched with 1 N aqueous sodium thiosulfate (1500 mL), the resulting mixture was extracted with methylene chloride (1000 mL×2). The combined organic layers were washed with aqueous sodium hydrogencarbonate (1000 mL), water (2000 mL) and brine (1000 mL), dried over anhydrous magnesium sulfate, filtered, then concentrated under reduced pressure. The precipitated crystals were collected by filtration and washed with hexane, followed by drying, to thereby give the title compound (80.2 g, 95%) as a white solid.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.[I-:10].[K+].C(=O)([O-])O.[Na+].II>C(Cl)Cl.O>[I:10][CH:4]1[CH:5]2[CH2:6][CH:1]([C:7](=[O:9])[O:8]2)[CH2:2][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)O
Name
Quantity
72 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
36.4 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenched with 1 N aqueous sodium thiosulfate (1500 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with methylene chloride (1000 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous sodium hydrogencarbonate (1000 mL), water (2000 mL) and brine (1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1CCC2C(OC1C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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